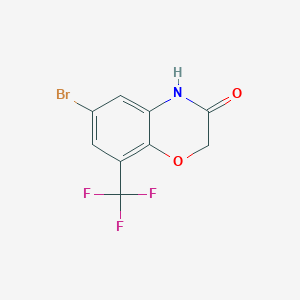

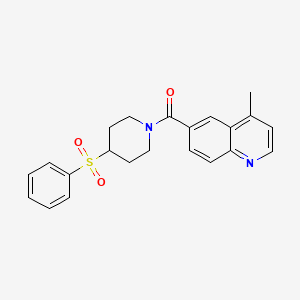

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole (DCFBPB) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a fused benzimidazole ring and a pyridine ring, both of which are connected by a single carbon atom. DCFBPB has been used in several studies for its unique properties, such as its ability to act as a catalyst, its antiviral activity, and its ability to inhibit the growth of cancer cells. The synthesis method of this compound, its mechanism of action, and the biochemical and physiological effects of DCFBPB are discussed in Additionally, the advantages and limitations of using this compound in laboratory experiments are discussed, as well as potential future directions for research.

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzimidazole derivatives have been synthesized and tested for anticancer activity. For instance, certain fluorosubstituted compounds were shown to exhibit significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations, demonstrating potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Antimicrobial Activity

A variety of benzimidazole derivatives have been synthesized with notable in vitro antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans, among others. These studies highlight the potential of benzimidazole derivatives as promising antimicrobial agents, showing superior or comparable effectiveness to standard drugs in some cases (Maddila et al., 2016; Zhang et al., 2014).

DNA Interaction

Certain benzimidazole derivatives have been reported to intercalate with DNA, forming complexes that could block DNA replication. This mechanism suggests their potential application in antimicrobial activities and possibly as anticancer agents due to their ability to interfere with the replication process of microbial and cancer cells (Zhang et al., 2014; Fang et al., 2016).

Antiviral Effects

The antiviral properties of benzimidazole derivatives have been explored, with some compounds showing inhibitory effects on the growth of viruses such as influenza A and parainfluenza 1 in cell cultures. These findings suggest the potential of benzimidazole derivatives in the development of new antiviral drugs (Bucknall, 1967).

Photophysical Properties

The photophysical properties of benzimidazole derivatives have been studied, revealing their native fluorescence which can be influenced by substituents on the benzimidazole ring and the solvent used. This characteristic makes them interesting for applications in materials chemistry, such as in the development of fluorescent materials (Verdasco et al., 1995).

Propiedades

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-5-12(23)6-4-11)19(25-16)13-2-1-7-24-18(13)22/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADIOYDGBMIRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)

![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)

![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)

![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)

![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)